Cas no 1270568-85-8 (2-(2-Bromo-4-fluorophenyl)azetidine)

2-(2-Bromo-4-fluorophenyl)azetidine structure
1270568-85-8 structure
商品名:2-(2-Bromo-4-fluorophenyl)azetidine
CAS番号:1270568-85-8
MF:C9H9BrFN
メガワット:230.076864957809
CID:5767498
PubChem ID:103693335

2-(2-Bromo-4-fluorophenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-fluorophenyl)azetidine
    • EN300-1894172
    • 1270568-85-8
    • 2-(2-Bromo-4-fluorophenyl)azetidine
    • インチ: 1S/C9H9BrFN/c10-8-5-6(11)1-2-7(8)9-3-4-12-9/h1-2,5,9,12H,3-4H2
    • InChIKey: HWRRIKORXXLJKN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C1CCN1)F

計算された属性

  • せいみつぶんしりょう: 228.99024g/mol
  • どういたいしつりょう: 228.99024g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 12Ų

2-(2-Bromo-4-fluorophenyl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894172-10g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
10g
$4236.0 2023-09-18
Enamine
EN300-1894172-0.05g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
0.05g
$827.0 2023-09-18
Enamine
EN300-1894172-0.25g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
0.25g
$906.0 2023-09-18
Enamine
EN300-1894172-0.5g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
0.5g
$946.0 2023-09-18
Enamine
EN300-1894172-2.5g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
2.5g
$1931.0 2023-09-18
Enamine
EN300-1894172-5.0g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
5g
$3687.0 2023-06-01
Enamine
EN300-1894172-10.0g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
10g
$5467.0 2023-06-01
Enamine
EN300-1894172-1.0g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
1g
$1272.0 2023-06-01
Enamine
EN300-1894172-0.1g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
0.1g
$867.0 2023-09-18
Enamine
EN300-1894172-5g
2-(2-bromo-4-fluorophenyl)azetidine
1270568-85-8
5g
$2858.0 2023-09-18

2-(2-Bromo-4-fluorophenyl)azetidine 関連文献

2-(2-Bromo-4-fluorophenyl)azetidineに関する追加情報

Comprehensive Overview of 2-(2-Bromo-4-fluorophenyl)azetidine (CAS No. 1270568-85-8)

2-(2-Bromo-4-fluorophenyl)azetidine (CAS No. 1270568-85-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique azetidine ring and bromo-fluorophenyl moiety, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining a halogenated aromatic ring with a saturated nitrogen heterocycle, makes it a valuable building block for drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like 2-(2-Bromo-4-fluorophenyl)azetidine has surged due to their role in developing small-molecule therapeutics. Researchers are particularly interested in its potential applications in kinase inhibitors and GPCR-targeted drugs, which are hot topics in oncology and neurology. The compound's bromine and fluorine substituents enhance its reactivity, enabling precise modifications for structure-activity relationship (SAR) studies.

From an industrial perspective, CAS No. 1270568-85-8 is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, chemists are exploring catalytic methods to incorporate this compound into atom-efficient reactions. Its stability under mild conditions also aligns with the trend toward low-energy manufacturing processes, a key focus in modern chemical engineering.

The compound's nomenclature, 2-(2-Bromo-4-fluorophenyl)azetidine, reflects its IUPAC naming conventions, where the azetidine ring (a four-membered nitrogen heterocycle) is substituted at the 2-position by a 2-bromo-4-fluorophenyl group. This structural feature is critical for its conformational rigidity, a property highly sought after in medicinal chemistry for improving target binding affinity. Analogs of this compound are frequently explored in fragment-based drug design (FBDD), a strategy gaining traction in AI-driven drug discovery platforms.

In analytical chemistry, 1270568-85-8 is typically characterized using NMR spectroscopy and high-resolution mass spectrometry (HRMS). Its distinct proton and carbon-13 shifts provide insights into electronic effects induced by the bromo and fluoro substituents. These techniques are essential for quality control in large-scale production, ensuring batch-to-batch consistency for end-users in academia and industry.

Emerging trends also highlight the role of 2-(2-Bromo-4-fluorophenyl)azetidine in photoredox catalysis, a cutting-edge field merging synthetic chemistry with light-driven reactions. Its aryl-halogen bond serves as a handle for cross-coupling reactions, enabling the construction of complex architectures under mild conditions. This aligns with the broader shift toward visible-light-mediated synthesis, a topic frequently searched in academic databases.

Regulatory and safety profiles of CAS No. 1270568-85-8 emphasize its handling under standard laboratory protocols. While not classified as hazardous under major chemical inventories, proper PPE (personal protective equipment) is recommended due to its potential irritant properties. Storage guidelines typically suggest inert atmospheres to preserve its stability, a detail often queried by procurement specialists.

In summary, 2-(2-Bromo-4-fluorophenyl)azetidine represents a nexus of innovation across multiple disciplines. Its applications span from preclinical drug development to advanced material engineering, driven by its modular reactivity and structural uniqueness. As synthetic methodologies evolve, this compound is poised to remain a cornerstone in the toolkit of researchers pursuing next-generation bioactive molecules and functional materials.

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